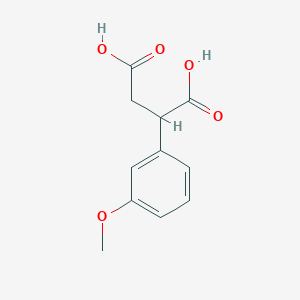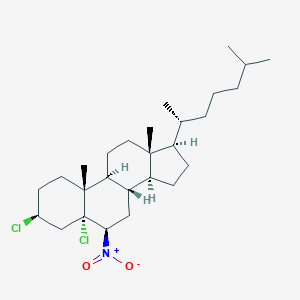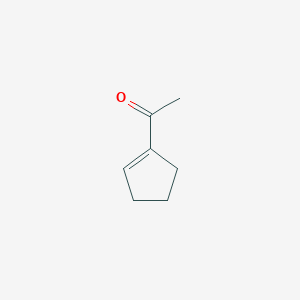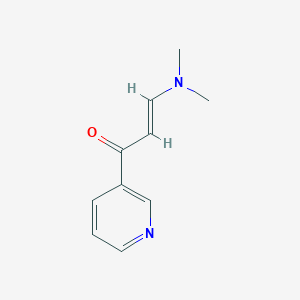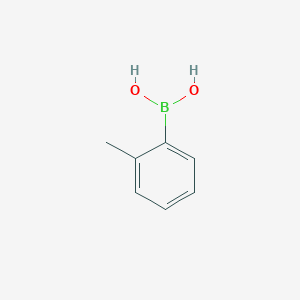![molecular formula C35H57NO2 B107940 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-25-3](/img/structure/B107940.png)
2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Immunological Activity
The synthesis of 2-substituted 2-aminopropane-1,3-diols has been explored with the aim of discovering compounds with immunosuppressive properties. The introduction of a phenyl ring into the alkyl chain of the lead compound has shown that the position of this ring is crucial for the compound's potency. Specifically, a two-carbon length between the quaternary carbon atom and the phenyl ring was found to be most effective. The absolute configuration at the quaternary carbon also plays a significant role, with the (pro-S)-hydroxymethyl group being essential for potent activity. Among the synthesized compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride demonstrated considerable immunosuppressive activity, suggesting its potential use in organ transplantation .
Synthesis of Functional Cyclic Carbonate Monomers
A versatile platform for synthesizing aliphatic cyclic carbonate monomers has been developed using 2-amino-1,3-propane diols. A two-step strategy was employed, starting with the chemo-selective reaction of the amino group with various electrophiles to create functional diol intermediates. These intermediates were then cyclized to produce functional aliphatic six-membered cyclic carbonate monomers. This method allows for the concurrent installation of two different functional groups, which can be leveraged to create functional biodegradable polymers for biomedical and environmentally friendly applications .
Synthesis of Polyimide Monomer
The synthesis of the polyimide monomer 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane was achieved through a condensation reaction between m-dinitrobenzene and bisphenol A, followed by reduction with hydrazine hydrate. The resulting product exhibited high purity and its structure was confirmed through various analytical techniques. This monomer is a potential candidate for the production of high-performance polyimide materials .
Antimicrobial Additives for Lubricating Oils
New aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane were synthesized and evaluated as antimicrobial additives for lubricating oils. The synthesis involved the reaction of 1-(3-methylphenoxy)-3-ethylthiopropane-2-ol with formaldehyde and secondary amines. The compounds were tested against bacteria and fungi, showing effective suppression of microbial activity, which indicates their potential as antiseptic substances and additives to enhance the microbial resistance of lubricating oils .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, commonly known as FTY720, has been identified as a potent immunosuppressant and approved for treating multiple sclerosis. Beyond its immunosuppressive effects, FTY720 demonstrates significant antitumor efficacy in various cancer models. Its cytotoxic effect, which appears to involve S1PR-independent mechanisms, suggests potential applications in cancer therapy beyond its known immunosuppressive properties (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).
Biodegradable Plastics
The separation of biologically produced diols, such as 1,3-propanediol, from fermentation broth represents a significant portion of the total costs in microbial production of biodegradable plastics. The review by Zhi-Long Xiu and A. Zeng (2008) highlights the importance of 1,3-propanediol in the development of biodegradable plastics and the need for efficient recovery and purification methods to reduce production costs, potentially benefiting from the chemical structure of compounds like 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol (Zhi-Long Xiu, A. Zeng, 2008).
Environmental Applications
2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol's structure could inspire novel strategies for biodegradation and environmental remediation efforts. In particular, ethyl tert-butyl ether (ETBE) biodegradation studies suggest that microbial communities capable of degrading similar complex organic compounds could be applied to environmental pollutants, indicating a potential use of FTY720 derivatives in bioremediation practices (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).
Advanced Material Synthesis
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and substituted anilines, demonstrates the versatility of complex molecules like 2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol in synthesizing materials with potential applications in pharmaceuticals, advanced materials, and chemical sensors (R. Issac, J. Tierney, 1996).
Chemical Industry Applications
The compound's potential for influencing the development of catalysts and processes in the chemical industry, particularly in the synthesis of propylene from propane dehydrogenation, is underscored by the use of platinum-based catalysts. The role of supports and promoters in enhancing catalytic activity, as studied for similar complex organic compounds, could inform the development of more efficient industrial processes (M. Martino, E. Meloni, G. Festa, V. Palma, 2021).
Eigenschaften
IUPAC Name |
2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJMONXMLQUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Octylphenethyl)-fingolimod | |
CAS RN |
851039-25-3 |
Source


|
| Record name | 2-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

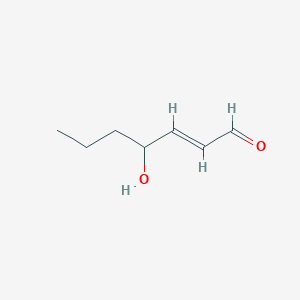
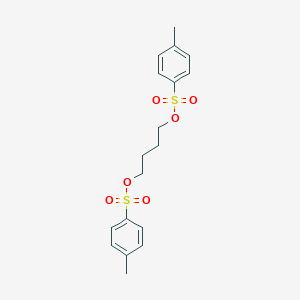
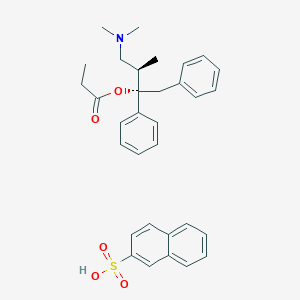
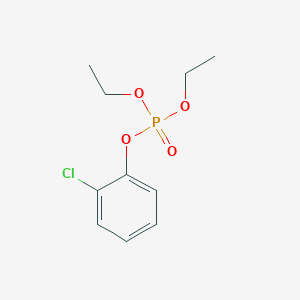

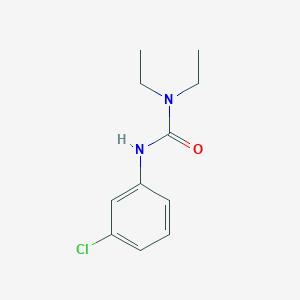
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
